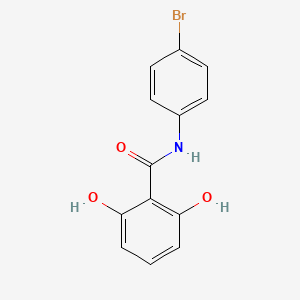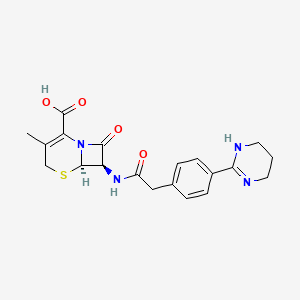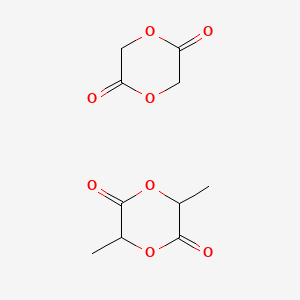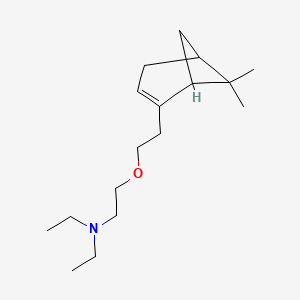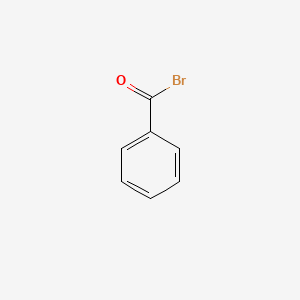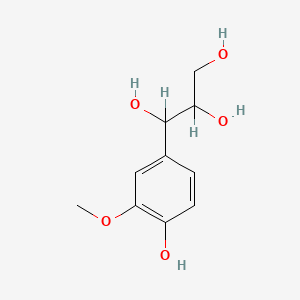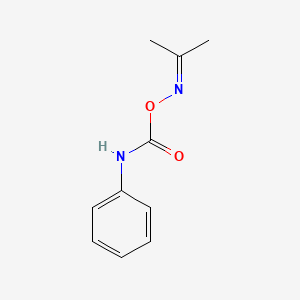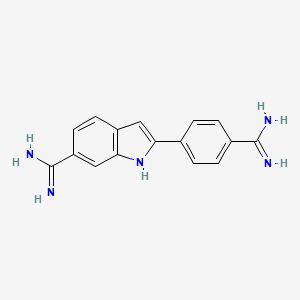
4',6-二脒基-2-苯基吲哚
描述
4′,6-二氨基-2-苯基吲哚 (DAPI) 是一种荧光染料,能与 DNA 中富含腺嘌呤-胸腺嘧啶的区域强烈结合。 它由于能够穿过完整的细胞膜,因此被广泛用于荧光显微镜,适合于染色活细胞和固定细胞 。 DAPI 最初由奥托·丹恩实验室于 1971 年合成,当时他们正在寻找治疗锥虫病的药物 .
科学研究应用
DAPI 广泛应用于各种科学研究领域:
化学: 用作溶液测定中 DNA 的荧光染料.
生物学: 在荧光显微镜中用于可视化细胞中的 DNA,包括植物、后生动物、细菌和病毒颗粒.
医学: 用于诊断支原体感染和评估凋亡.
生化分析
Biochemical Properties
4’,6-Diamidino-2-phenylindole plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA, particularly at adenine-thymine-rich regions. This binding results in a significant enhancement of fluorescence, making it an ideal stain for visualizing DNA in various biological samples . The compound interacts with several biomolecules, including DNA and RNA. When bound to DNA, 4’,6-Diamidino-2-phenylindole exhibits an absorption maximum at 358 nm and an emission maximum at 461 nm . It also binds to RNA, although with less fluorescence intensity .
Cellular Effects
4’,6-Diamidino-2-phenylindole affects various types of cells and cellular processes. It is commonly used to stain both live and fixed cells, providing a marker for membrane viability . The compound influences cell function by binding to DNA and altering its fluorescence properties. This binding can impact cell signaling pathways, gene expression, and cellular metabolism by providing a visual marker for DNA . Additionally, 4’,6-Diamidino-2-phenylindole is used in apoptosis detection and cell counting due to its high affinity for DNA .
Molecular Mechanism
The molecular mechanism of 4’,6-Diamidino-2-phenylindole involves its binding to the minor groove of double-stranded DNA. This binding is highly specific to adenine-thymine-rich regions, resulting in a stable complex that fluoresces approximately 20 times greater than the unbound state . The compound can also bind to RNA, although with different binding interactions and fluorescence properties . This specific binding allows researchers to visualize and quantify DNA in various biological samples, making it a valuable tool in molecular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’,6-Diamidino-2-phenylindole can change over time. The compound is generally stable when stored in the dark at room temperature or 4°C, with solutions remaining stable for 2 to 3 weeks . Over time, the fluorescence intensity may decrease, and the compound may degrade, impacting its effectiveness in staining DNA . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its ability to bind to DNA and provide fluorescence markers .
Dosage Effects in Animal Models
The effects of 4’,6-Diamidino-2-phenylindole vary with different dosages in animal models. At lower doses, the compound effectively stains DNA without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and viability . Threshold effects have been noted, with the compound exhibiting increased fluorescence at optimal concentrations .
Metabolic Pathways
4’,6-Diamidino-2-phenylindole is involved in metabolic pathways related to DNA binding and fluorescence. The compound interacts with enzymes and cofactors that facilitate its binding to DNA, resulting in enhanced fluorescence . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into cellular processes and DNA dynamics .
Transport and Distribution
Within cells and tissues, 4’,6-Diamidino-2-phenylindole is transported and distributed through interactions with transporters and binding proteins . The compound’s high affinity for DNA allows it to localize and accumulate in the nucleus, where it binds to DNA and provides fluorescence markers . This localization is crucial for its effectiveness in staining DNA and visualizing cellular structures .
Subcellular Localization
4’,6-Diamidino-2-phenylindole primarily localizes to the nucleus due to its strong binding affinity for DNA . This subcellular localization is essential for its activity and function as a DNA stain. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effectiveness in staining DNA and providing fluorescence markers .
准备方法
合成路线和反应条件
DAPI 通过多步合成过程合成,涉及 2-硝基苯甲醛与苯肼反应生成 2-苯基吲哚。 然后将该中间体与氰胺反应生成 4′,6-二氨基-2-苯基吲哚 .
工业生产方法
在工业环境中,DAPI 是通过将化合物溶解在去离子水或二甲基甲酰胺 (DMF) 中来制备的,从而形成储备液。 然后用磷酸盐缓冲盐水 (PBS) 稀释储备液,用于各种应用 .
化学反应分析
反应类型
DAPI 主要与 DNA 和 RNA 发生结合反应。 它与双链 DNA 结合,在 358 nm 处具有最大吸收值,在 461 nm 处具有最大发射值 。 当与 RNA 结合时,其发射波长会移至约 500 nm .
常用试剂和条件
DAPI 通常与 PBS 或其他合适的缓冲液一起使用。 它用紫外线激发,并通过蓝/青色滤光片检测 .
主要形成的产物
相似化合物的比较
DAPI 通常与其他 DNA 结合荧光染料(如 Hoechst 染料)进行比较。 虽然 DAPI 和 Hoechst 染料都结合到双链 DNA 的小沟并发射蓝色荧光,但 DAPI 的独特之处在于它能够与 RNA 结合,尽管发射波长不同 。 其他类似的化合物包括溴化乙锭和碘化丙啶,它们插入 DNA 碱基之间,但具有不同的荧光特性和应用 .
属性
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHETKCLVMNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28718-90-3 (hydrochloride) | |
| Record name | DAPI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50963757 | |
| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Roche Diagnostics MSDS] | |
| Record name | 4',6-Diamidino-2-phenylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
47165-04-8 | |
| Record name | 4′,6-Diamidino-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47165-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DAPI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9W25Z7ROH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DAPI exhibits a strong affinity for double-stranded DNA (dsDNA) [, , ]. It preferentially binds to adenine-thymine (A-T) rich regions within the minor groove of the DNA double helix [, , , ]. This binding leads to a significant enhancement of DAPI's fluorescence, making it a valuable tool for visualizing DNA [, , , ].
A: DAPI binding can induce conformational changes in DNA structure. Research suggests it can cause DNA bending and unwinding, particularly in A-T rich regions []. This property may contribute to its topoisomerase I poisoning activity [].
ANone: DAPI (4′,6-Diamidino-2-phenylindole) has the molecular formula C16H15N5 • 2HCl with a molecular weight of 350.25 g/mol.
A: DAPI absorbs ultraviolet (UV) light with a peak around 350 nm [, ]. Upon binding to dsDNA, its fluorescence emission shifts to a longer wavelength, typically around 450 nm, exhibiting a characteristic blue fluorescence [, , , ]. The fluorescence intensity increases significantly upon binding to DNA, enabling sensitive detection [, ].
A: DAPI fluorescence is influenced by pH. While DAPI can label bacteria across a pH range of 6.5 to 9.5, the fluorescence intensity, particularly in the presence of ATP, is enhanced in more alkaline environments above pH 9 [].
A: Yes, DAPI is routinely used with fixed samples. Fixation with aldehydes, like formaldehyde, is often employed to preserve cellular structures before DAPI staining [, ]. Additionally, permeabilization with detergents may be necessary to allow DAPI to penetrate the cell membrane and access DNA within intact cells [, , ].
A: DAPI solutions are generally stable for several months when stored properly, protected from light, and at low temperatures (e.g., 4°C) []. Compared to other DNA-binding dyes like Hoechst, DAPI demonstrates higher photostability, making it suitable for applications requiring prolonged illumination [].
A: DAPI is primarily a fluorescent dye and does not possess intrinsic catalytic properties. Its applications center around DNA visualization and quantification, not catalysis [, , ].
A: Yes, computational techniques like molecular dynamics simulations have been used to investigate DAPI's interaction with DNA, particularly its binding mode and the structural changes it induces in the DNA helix []. These simulations provide valuable insights into the molecular basis of DAPI's binding specificity and affinity for different DNA sequences [].
A: The two positively charged amidino groups in DAPI's structure are essential for its interaction with the negatively charged phosphate backbone of DNA [, ]. Additionally, the phenylindole ring system allows DAPI to insert itself into the minor groove of DNA [, ]. Modifications to these structural elements can significantly impact DAPI's binding affinity and fluorescence properties [].
A: DAPI is generally recognized as a potential mutagen and requires careful handling following established safety guidelines []. Users should consult relevant safety data sheets and follow appropriate laboratory practices when working with DAPI to minimize risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



